molecular formula C16H18N2O2 B2581974 N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251632-98-0

N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2581974
CAS No.: 1251632-98-0
M. Wt: 270.332
InChI Key: RSOOWHKCOAOIRN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 3-acetylphenyl group and a 1H-pyrrol-1-yl moiety.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-13(19)14-6-4-7-15(12-14)17-16(20)8-5-11-18-9-2-3-10-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOOWHKCOAOIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced through a nucleophilic substitution reaction, where a suitable butanoyl chloride reacts with the pyrrole ring.

    Acetylation of the Phenyl Ring: The phenyl ring is acetylated using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrrole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several butanamide derivatives. Below is a detailed comparison based on functional groups, physicochemical properties, and applications:

Table 1: Comparison of N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide with Analogous Compounds

Compound Name Key Functional Groups Molecular Weight (g/mol) Solubility Profile Reported Applications
This compound Acetylphenyl, pyrrole, butanamide ~274.3* Low water solubility Under investigation
N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) Aminoethyl, nitrosophenoxy, butanamide ~379.4 Moderate aqueous solubility Bioadhesive formulations
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorophenyl, pyrazolopyrimidine, sulfonamide 589.1 Lipophilic Anticancer research

*Calculated based on structural formula.

Key Findings:

Functional Group Influence: The acetylphenyl group in the target compound enhances lipophilicity compared to the nitrosophenoxy group in NB, which introduces polar nitro and methoxy groups . The pyrrole moiety may contribute to aromatic stacking interactions, unlike the pyrazolopyrimidine core in the sulfonamide analog, which is designed for kinase inhibition .

Solubility and Bioavailability: NB exhibits higher aqueous solubility due to its hydrophilic nitro and hydroxymethyl groups, making it suitable for hydrogel-based bioadhesives .

Biological Activity: NB has been incorporated into methacrylated gelatin (GelMA) hydrogels for tissue engineering, leveraging its adhesive properties . The target compound’s bioactivity remains underexplored but may align with pyrrole-containing analogs known for antimicrobial or anti-inflammatory effects.

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